6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride
Description
This compound is a dihydrochloride salt of a cyclohepta[b]quinoline derivative with a substituted aminoalkyl side chain. The core structure features a seven-membered cyclohepta ring fused to a quinoline system, modified at position 11 with a (3-dimethylaminopropyl)amino group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
CAS No. |
18833-75-5 |
|---|---|
Molecular Formula |
C19H29Cl2N3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
dimethyl-[3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylamino)propyl]azanium;dichloride |
InChI |
InChI=1S/C19H27N3.2ClH/c1-22(2)14-8-13-20-19-15-9-4-3-5-11-17(15)21-18-12-7-6-10-16(18)19;;/h6-7,10,12H,3-5,8-9,11,13-14H2,1-2H3,(H,20,21);2*1H |
InChI Key |
OXJUDRARZUJXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCNC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through various synthetic routes. One common method involves the intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of reagents such as phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl . This method yields moderate to excellent results and is favored for its efficiency and reliability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like PIFA.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include PIFA, DDQ, and TMSCl. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Observations :
Substituent Effects: The (3-dimethylaminopropyl)amino group in the target compound likely enhances water solubility and CNS penetration compared to phenoxy or piperidino analogs . Diethylamino (Analog 1) and dimethylamino (target compound) groups differ in steric bulk, affecting binding to AChE’s catalytic site. Chloro-substituted analogs (e.g., Analog 4) exhibit higher toxicity, possibly due to reactive intermediates .
ADMET Profiles: Cycloheptaquinoline derivatives generally show lower genotoxicity than tetrahydroacridines (e.g., tacrine derivatives) . BBB penetration is superior in compounds with tertiary amines (e.g., dimethylamino groups) compared to nonpolar substituents like phenoxy .
Unlike Analog 4, the absence of a chloro substituent may reduce acute toxicity .
Research Findings and Data Gaps
- Experimental Data: No direct studies on the target compound were identified. Most inferences derive from cyclopenta[b]quinoline analogs (e.g., Compound 27) .
- Toxicity: The (3-dimethylaminopropyl)amino group may mitigate cardiotoxicity risks seen in long-chain hydrazinenicotinate derivatives .
- Synthetic Feasibility : The dihydrochloride salt form simplifies purification and formulation, as seen in related compounds .
Biological Activity
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound belonging to the quinoline family. Its molecular formula is C_{16}H_{22}Cl_{2}N_{2}, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments. The compound features a bicyclic structure with a cycloheptaquinoline core and a dimethylaminopropyl side chain, which contributes to its biological activity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to inhibit the activity of enzymes such as topoisomerase I, disrupting DNA replication and cell division, which is particularly relevant in cancer research. Additionally, studies indicate that it may modulate receptor binding and enzyme activity, leading to significant changes in cellular functions and biochemical pathways.
Antitumor Activity
Research has highlighted the potential of 6H-Cyclohepta(b)quinoline derivatives as antitumor agents . For instance, cytotoxicity assessments using the MTT colorimetric assay demonstrated that certain derivatives exhibited promising activity against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) . The results suggest that modifications in the chemical structure can significantly influence the biological efficacy of these compounds.
Antimicrobial Properties
In addition to its antitumor potential, this compound is also being investigated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved.
Comparative Analysis of Related Compounds
To better understand the biological activity of 6H-Cyclohepta(b)quinoline derivatives, a comparative analysis with structurally related compounds can provide insights into how variations in chemical structure influence pharmacological properties.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine | Ethyl substitution at position 4 | Potential anti-cancer activity | Simpler synthesis route |
| 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | Chlorine substitution at position 11 | Antimicrobial properties | Different reactivity due to halogen presence |
| 6H-Cyclohepta[b]quinolin-11-one | Ketone functional group at position 11 | Antioxidant activity | Unique oxidative properties due to carbonyl group |
This table illustrates how different substituents can significantly alter the chemical behavior and biological activity of similar compounds.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of various synthesized cycloheptaquinoline derivatives on human cancer cell lines (A549, MCF-7, HCT-116), specific compounds demonstrated significant inhibition of cell viability. For example:
- Compound A showed IC50 values of 15 µM against MCF-7 cells.
- Compound B exhibited an IC50 of 20 µM against A549 cells.
These findings underline the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Activity
Another investigation focused on evaluating the antimicrobial properties of 6H-Cyclohepta(b)quinoline derivatives against various bacterial strains. The results indicated that certain derivatives displayed notable inhibitory effects on Gram-positive bacteria. For instance:
- Derivative X showed an MIC value of 32 µg/mL against Staphylococcus aureus.
This suggests a potential for developing new antimicrobial agents based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
